N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and quinazoline rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with a suitable quinazoline derivative in the presence of a cyclizing agent such as sodium azide . The reaction is usually carried out under reflux conditions in a solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the triazoloquinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as copper(I) iodide or palladium on carbon may be employed to improve the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazoloquinazoline derivatives, such as 1,2,4-triazolo[4,3-a]quinoxaline and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine.
Uniqueness: The presence of the 3,4-dichlorophenyl group in its structure enhances its biological activity and selectivity towards specific molecular targets.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-10-6-5-8(7-11(10)18)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUFUHLUHQQQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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